DL-Allylglycine

Description

An inhibitor of glutamate decarboxylase and an antagonist of GAMMA-AMINOBUTYRIC ACID. It is used to induce convulsions in experimental animals.

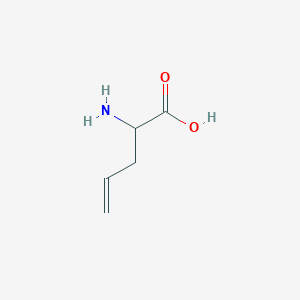

Structure

3D Structure

Properties

IUPAC Name |

2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | allylglycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allylglycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313217 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-44-1, 1069-48-3 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of DL-Allylglycine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Allylglycine, a derivative of the amino acid glycine, is a widely utilized convulsant agent in neuroscience research. Its proconvulsant effects are primarily attributed to its role as an inhibitor of γ-aminobutyric acid (GABA) synthesis. This technical guide delineates the core mechanism of action of DL-allylglycine, focusing on its interaction with glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in GABA biosynthesis. This document provides a comprehensive overview of the biochemical pathways, quantitative data on its inhibitory activity, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the underlying mechanisms to facilitate a deeper understanding for research and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A reduction in GABAergic neurotransmission is implicated in the pathophysiology of various neurological and psychiatric disorders, most notably epilepsy. DL-allylglycine serves as a valuable pharmacological tool to probe the consequences of impaired GABA synthesis. By inducing a state of GABA deficiency, it allows for the study of seizure mechanisms and the evaluation of potential anticonvulsant therapies.

Core Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

The principal mechanism of action of DL-allylglycine is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the conversion of glutamate to GABA.[1] However, DL-allylglycine itself is a relatively weak inhibitor of GAD.[2] Its potent convulsant activity in vivo is primarily mediated by its metabolic conversion to 2-keto-4-pentenoic acid (KPA).[2][3] This metabolite is a significantly more potent inhibitor of GAD.[2]

The inhibition of GAD leads to a marked decrease in the synthesis and subsequent concentration of GABA in the brain.[4] This reduction in the primary inhibitory neurotransmitter disrupts the delicate balance of neuronal activity, leading to a state of hyperexcitability and the generation of seizures.[1] The L-enantiomer, L-allylglycine, is the biologically active form responsible for this inhibitory effect.[5]

Signaling Pathway

The biochemical pathway illustrating the mechanism of action of DL-allylglycine is depicted below. Glutamate is converted to the inhibitory neurotransmitter GABA by the enzyme glutamate decarboxylase (GAD). DL-allylglycine is metabolized to 2-keto-4-pentenoic acid, which then potently inhibits GAD, leading to a reduction in GABA levels and subsequent neuronal hyperexcitability.

Quantitative Data

The inhibitory potency of L-allylglycine and its metabolite, 2-keto-4-pentenoic acid, on glutamate decarboxylase, as well as their in vivo convulsant activity, are summarized below.

| Compound | Parameter | Value | Species | Reference |

| L-Allylglycine | Ki for GAD | ~50 mM | In vitro | [2] |

| 2-Keto-4-pentenoic acid | Ki for GAD | 10-6 M (1 µM) | In vitro | [2] |

| L-Allylglycine | ED50 for Seizures (i.c.v.) | 375 µg/kg | Mouse | [2] |

| D-Allylglycine | ED50 for Seizures (i.c.v.) | 804 µg/kg | Mouse | [2] |

| 2-Keto-4-pentenoic acid | ED50 for Seizures (i.c.v.) | 14.5 µg/kg | Mouse | [2] |

| DL-Allylglycine | ED50 for Seizures (i.p.) | 1.0 mmol/kg | Mouse | [6] |

| DL-Allylglycine | Convulsant Dose (i.p.) | 0.8 mmol/kg | Mouse | [4] |

| DL-Allylglycine | Convulsant Dose (i.v.) | 30-40 mg/kg | Cat | [4] |

Ki: Inhibition constant; ED50: Median effective dose; i.c.v.: Intracerebroventricular; i.p.: Intraperitoneal; i.v.: Intravenous.

Experimental Protocols

In Vivo Allylglycine-Induced Seizure Model in Mice

This protocol describes a general procedure for inducing seizures in mice using DL-allylglycine to study seizure phenomenology and evaluate anticonvulsant drug candidates.

Materials:

-

DL-Allylglycine

-

Sterile saline (0.9% NaCl)

-

Experimental animals (e.g., adult male C57BL/6 mice)

-

Observation chambers

-

Video recording equipment (optional)

-

Behavioral scoring sheet (e.g., Racine scale)

Procedure:

-

Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.

-

Drug Preparation: Prepare a fresh solution of DL-allylglycine in sterile saline on the day of the experiment. The concentration should be calculated to deliver the desired dose (e.g., 1.0 mmol/kg) in a standard injection volume (e.g., 10 ml/kg).[6]

-

Administration: Administer the DL-allylglycine solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber. Observe the animals continuously for a predefined period (e.g., 2-4 hours) for the onset, duration, and severity of seizures.[6] Latency to the first seizure can range from 44 to 240 minutes.[6]

-

Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale. Behavioral manifestations to note include facial clonus, head nodding, forelimb clonus, rearing, and falling with tonic-clonic convulsions.

-

Data Analysis: Analyze parameters such as the latency to the first seizure, the duration of seizures, the maximum seizure score reached, and the percentage of animals exhibiting seizures.

In Vitro Glutamate Decarboxylase (GAD) Activity Assay

This protocol provides a general framework for measuring GAD activity in brain tissue homogenates. This can be used to assess the direct inhibitory effects of DL-allylglycine and its metabolites. Several methods exist, including fluorometric, colorimetric, and ELISA-based assays.[7][8][9]

Materials:

-

Brain tissue (e.g., whole brain or specific regions from rodents)

-

Ice-cold homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

-

GAD activity assay kit (commercial kits are available, e.g., fluorometric or ELISA-based) or individual reagents for a custom assay.

-

Microplate reader

Procedure:

-

Tissue Homogenization: On ice, homogenize a pre-weighed amount of brain tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 20 minutes to pellet cellular debris.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic GAD enzyme.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize GAD activity.

-

GAD Activity Measurement:

-

Using a Commercial Kit: Follow the manufacturer's instructions. This typically involves adding the brain homogenate supernatant to a reaction mixture containing glutamate and other necessary co-factors and reagents. The production of GABA or the consumption of a substrate is then measured over time using a microplate reader.

-

Manual Assay (e.g., Colorimetric): A pH-sensitive colorimetric assay can be employed where the enzymatic conversion of L-glutamate to GABA consumes a proton, leading to a pH increase. This change can be monitored spectrophotometrically using a pH indicator like bromocresol green.[9]

-

-

Inhibitor Studies: To determine the IC50 or Ki of DL-allylglycine or 2-keto-4-pentenoic acid, pre-incubate the brain homogenate with varying concentrations of the inhibitor before initiating the enzymatic reaction with the addition of glutamate.

-

Data Analysis: Calculate the GAD activity, typically expressed as nmol of GABA produced per minute per mg of protein. For inhibition studies, plot the GAD activity against the inhibitor concentration to determine the IC50.

Conclusion

DL-Allylglycine is a powerful tool in neuropharmacology and epilepsy research, primarily acting through the inhibition of glutamate decarboxylase by its metabolite, 2-keto-4-pentenoic acid. This leads to a profound reduction in GABAergic inhibition and a state of neuronal hyperexcitability. Understanding this core mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for its effective use in elucidating the fundamental processes of neurotransmission and for the development of novel therapeutic strategies for neurological disorders characterized by an excitation-inhibition imbalance.

References

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate Decarboxylase Activity Assay Kit (Fluorometric) (ab282914) is not available | Abcam [abcam.com]

- 8. Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Allylglycine: A Technical Guide to its History, Discovery, and Application as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylglycine, a derivative of the amino acid glycine, has for decades served as a pivotal research chemical, primarily for its role as a potent inhibitor of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By reducing GABAergic neurotransmission, allylglycine reliably induces seizures in a variety of animal models, making it an invaluable tool for studying the mechanisms of epilepsy and for the preclinical screening of anticonvulsant therapies. This in-depth technical guide provides a comprehensive overview of the history, discovery, and multifaceted applications of allylglycine in neuroscience research. It details the chemical's synthesis, mechanism of action, and the experimental protocols for its use in inducing seizures and for assaying GAD activity. Quantitative data on its efficacy and dosage across different species are presented, alongside diagrams illustrating its impact on signaling pathways and typical experimental workflows.

History and Discovery

The journey of allylglycine from a synthesized organic molecule to a key neurological research tool has been incremental. While early synthesis methods were described in the mid-20th century, its significance in neuroscience began to be appreciated with the growing understanding of GABA's role in the central nervous system.

A notable early patent filed in 1946 and granted in 1947 detailed an improved, single-step process for the production of allylglycine from chloroacetic acid and allylamine, highlighting its availability for broader applications.[1] By 1965, the convulsant properties of allylglycine were being actively investigated, with studies in mice demonstrating its ability to induce seizures.[2] Subsequent research in the 1970s further elucidated its mechanism of action, identifying it as an inhibitor of glutamic acid decarboxylase (GAD).[3]

A crucial discovery in understanding its potency was the realization that allylglycine itself is a relatively weak inhibitor of GAD. Its potent in vivo effects are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a significantly more powerful GAD inhibitor.[4][5] This understanding of its bioactivation has been critical in interpreting experimental results and designing studies. Over the years, allylglycine has been utilized in a wide array of animal models, including mice, rats, baboons, and zebrafish, to investigate seizure mechanisms and to test the efficacy of potential antiepileptic drugs.[6][7][8]

Mechanism of Action: Inhibition of GABA Synthesis

Allylglycine exerts its primary physiological effect by disrupting the synthesis of GABA. This process is initiated by its metabolic conversion and subsequent inhibition of glutamic acid decarboxylase (GAD).

Signaling Pathway

The core mechanism involves the reduction of GABA, which leads to a decrease in inhibitory neurotransmission and a state of neuronal hyperexcitability, culminating in seizures.

Quantitative Data

The effectiveness of allylglycine in inhibiting GAD and inducing seizures has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Notes |

| GAD Inhibition (in vitro) | |||

| Allylglycine (Ki) | ~50 mM | A relatively weak inhibitor. | |

| 2-keto-4-pentenoic acid (Ki) | 10⁻⁶ M | The more potent, active metabolite.[9] | |

| Seizure Induction (in vivo) | |||

| L-Allylglycine (Dose Range) | 100 - 250 mg/kg (IP) | Rat | Induces focal and generalized tonic extension seizures.[6] |

| L-Allylglycine (Dose) | 100 mg/kg (IV) | Baboon | Enhancement of photosensitive epilepsy.[7] |

| L-Allylglycine (Dose) | 150 - 200 mg/kg (IV) | Baboon | Induces brief focal or generalized seizures.[7] |

| DL-Allylglycine (Dose) | 0.8 mmol/kg (IP) | Mouse | Significantly increases brain ornithine decarboxylase activity.[10] |

| DL-Allylglycine (Dose) | 30 - 40 mg/kg (IV) | Cat | Induces stable photosensitivity with photically induced seizures.[10][11] |

| GABA Level Reduction | |||

| L-Allylglycine (2.4 mmol/kg, IV) | -32% to -54% | Rat | Generalized decreases in GABA concentrations after 20 minutes of seizure activity.[12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving allylglycine.

Induction of Seizures in Rodents

This protocol describes a common method for inducing seizures in rats to study seizure phenomenology or to screen anticonvulsant compounds.

Materials:

-

L-allylglycine

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

-

Observation chamber

-

Video recording equipment (optional)

-

Behavioral scoring sheet

Procedure:

-

Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains), weighing 200-300g. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.

-

Drug Preparation: Prepare a fresh solution of L-allylglycine in sterile saline on the day of the experiment. A common concentration is 20 mg/mL. Vortex or sonicate to ensure complete dissolution.

-

Dosing: Administer L-allylglycine via IP injection at a dose of 100-250 mg/kg.[6] The injection volume should be calculated based on the animal's body weight.

-

Observation: Immediately after injection, place the animal in the observation chamber. Continuously observe the animal for behavioral signs of seizures for at least 2 hours. Record the latency to the first seizure and the types and duration of seizures.

-

Seizure Scoring: Score the seizure severity using a standardized scale (e.g., a modified Racine scale). Common seizure behaviors to note include myoclonic jerks, facial and forelimb clonus, rearing, and generalized tonic-clonic seizures with loss of posture.

-

Data Analysis: Analyze the latency to seizure onset, seizure duration, and maximum seizure severity score for each animal.

Glutamic Acid Decarboxylase (GAD) Activity Assay (Colorimetric)

This protocol outlines a colorimetric method to measure GAD activity in brain tissue, which can be used to assess the inhibitory effect of allylglycine. This method is based on the quantification of GABA produced.

Materials:

-

Brain tissue homogenate

-

L-glutamic acid (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Sodium carbonate (Na₂CO₃)

-

Borate (B1201080) buffer

-

Phenol (B47542) solution

-

Sodium hypochlorite (B82951) solution

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize brain tissue in an appropriate buffer (e.g., phosphate (B84403) buffer) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic GAD.

-

Reaction Mixture: Prepare a reaction mixture containing the brain tissue supernatant, L-glutamic acid, and PLP in a suitable buffer.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the conversion of glutamate to GABA.

-

Colorimetric Detection of GABA: a. Stop the enzymatic reaction by adding 1M Na₂CO₃. b. Add 0.2M borate buffer and 6% phenol solution. c. Add 5.2% sodium hypochlorite solution and incubate at room temperature. d. Heat the mixture in a boiling water bath, followed by rapid cooling in an ice bath. e. Add 60% ethanol and incubate at room temperature.[13]

-

Measurement: Measure the absorbance of the solution at 640 nm using a spectrophotometer. The absorbance is proportional to the amount of GABA produced.[13]

-

Data Analysis: Calculate the GAD activity based on a standard curve generated with known concentrations of GABA. Express the activity as units per milligram of protein.

Experimental Workflows

The use of allylglycine in research typically follows a structured workflow, from initial hypothesis to data analysis.

Conclusion

Allylglycine remains a cornerstone in the field of epilepsy research. Its reliable and well-characterized ability to inhibit GAD and induce seizures provides a robust platform for investigating the fundamental neurobiology of epilepsy and for the initial screening and validation of novel therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the effective and reproducible use of this important research chemical. As our understanding of the complexities of GABAergic signaling continues to evolve, allylglycine will undoubtedly continue to be a valuable tool in advancing our knowledge and developing more effective treatments for seizure disorders.

References

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. Convulsant properties of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 5. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

- 12. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]

Physicochemical Properties of 2-Aminopent-4-enoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopent-4-enoic acid, also known as allylglycine, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community due to its biological activity. Structurally, it is an unsaturated analog of leucine. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopent-4-enoic acid, detailed experimental protocols for their determination, and an exploration of its primary biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, neuroscience, and biochemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-aminopent-4-enoic acid are summarized in the tables below. It is important to note that this compound can exist as a racemic mixture (DL-allylglycine) or as individual enantiomers (L-allylglycine and D-allylglycine). The properties may vary slightly between these forms.

Table 1: General and Physical Properties of 2-Aminopent-4-enoic Acid

| Property | Value | Reference |

| Chemical Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 258-260 °C (decomposes) | |

| Boiling Point | 231 °C (estimated) | |

| Density | 1.098 g/cm³ |

Table 2: Acid-Base and Solubility Properties of 2-Aminopent-4-enoic Acid

| Property | Value | Reference |

| pKa (α-carboxyl) | ~2.2 | |

| pKa (α-amino) | ~9.6 | |

| Water Solubility | Soluble | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-aminopent-4-enoic acid and the experimental determination of its key physicochemical properties.

Synthesis of 2-Aminopent-4-enoic Acid (Allylglycine)

A common method for the synthesis of allylglycine involves the alkylation of a glycine (B1666218) equivalent. The following protocol is a representative example.[3]

Materials:

-

(R,R)-(-)-pseudoephedrine glycinamide (B1583983)

-

Allyl bromide

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 3 M

-

Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

-

Dichloromethane

-

Ethyl acetate

-

Absolute ethanol

-

Magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

-

To a solution of (R,R)-(-)-pseudoephedrine glycinamide in anhydrous THF at 0 °C, add LiHMDS and stir for 30 minutes.

-

Add allyl bromide to the solution and stir for 2-4 hours at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.

-

Quench the reaction by adding water and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and extract with 0.1 M NaOH solution.

-

Acidify the combined aqueous layers with 3 M HCl and then basify with 50% NaOH solution until pH 14 is reached, keeping the temperature below 25 °C.

-

Extract the basic aqueous solution with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting residue is triturated with absolute ethanol, filtered, and dried to yield L-allylglycine.

Determination of Melting Point

The melting point of 2-aminopent-4-enoic acid can be determined using a standard capillary melting point apparatus.[4][5]

Materials:

-

2-Aminopent-4-enoic acid, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the 2-aminopent-4-enoic acid sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

It is good practice to perform a preliminary, rapid determination to find the approximate melting point before a more careful, slower measurement.

Determination of pKa by Titration

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.[6][7][8]

Materials:

-

2-Aminopent-4-enoic acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of 2-aminopent-4-enoic acid in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse a calibrated pH electrode into the solution.

-

For the determination of the carboxyl pKa (pKa1), titrate the solution with the standardized NaOH solution. Record the pH after each incremental addition of NaOH.

-

Continue the titration until the pH has risen significantly, passing the first equivalence point.

-

To determine the amino pKa (pKa2), start with a fresh solution of 2-aminopent-4-enoic acid and titrate with the standardized HCl solution, again recording the pH after each addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the curve). The first midpoint corresponds to pKa1, and the second corresponds to pKa2.

Determination of Aqueous Solubility

The solubility of 2-aminopent-4-enoic acid in water can be determined using the shake-flask method.[9][10][11]

Materials:

-

2-Aminopent-4-enoic acid

-

Deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of 2-aminopent-4-enoic acid to a known volume of deionized water in a vial. The presence of undissolved solid is crucial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of 2-aminopent-4-enoic acid in the filtered saturated solution using a suitable analytical method. This concentration represents the aqueous solubility at the specified temperature.

Biological Activity and Signaling Pathway

2-Aminopent-4-enoic acid, particularly the L-enantiomer (L-allylglycine), is a known inhibitor of the enzyme glutamate (B1630785) decarboxylase (GAD).[12][13][14] GAD is a key enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[15] By inhibiting GAD, allylglycine reduces the production of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism is believed to be the cause of the convulsions observed in animal studies following the administration of allylglycine.[16]

The biosynthesis of GABA from glutamate is a critical pathway for regulating neuronal activity.

Experimental Workflows and Logical Relationships

The determination of the physicochemical properties of a compound like 2-aminopent-4-enoic acid follows a logical workflow, starting from synthesis and purification, followed by characterization.

References

- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Glutamate Decarboxylase from Lactic Acid Bacteria—A Key Enzyme in GABA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

DL-Allylglycine as an Inhibitor of Glutamate Decarboxylase (GAD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-allylglycine as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document outlines the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying GAD inhibition.

Introduction to Glutamate Decarboxylase (GAD)

Glutamate decarboxylase (GAD) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-glutamate to GABA and carbon dioxide.[1] In mammals, two isoforms of GAD, GAD65 and GAD67, are expressed from two different genes and have distinct roles in GABA synthesis.[2] GAD67 is responsible for the majority of basal GABA synthesis in the brain, while GAD65 is localized to nerve terminals and is involved in the synthesis of GABA for neurotransmission.[2] Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability and seizures.[3]

DL-Allylglycine: Mechanism of Inhibition

DL-allylglycine is a glycine (B1666218) derivative that acts as an inhibitor of GAD.[3] While it is often used to induce seizures in animal models for epilepsy research, its direct inhibitory effect on GAD in vitro is weak. The more potent in vivo activity of DL-allylglycine is attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), which is a much stronger inhibitor of GAD.[4]

The mechanism of GAD inhibition by allylglycine and its metabolite involves their interaction with the active site of the enzyme, interfering with the binding of the substrate, L-glutamate, and the cofactor, PLP. This leads to a decrease in the rate of GABA synthesis.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of GAD by L-allylglycine (the active enantiomer of the DL-racemic mixture) and its metabolite, 2-keto-4-pentenoic acid.

| Inhibitor | GAD Isoform(s) | Inhibition Parameter | Value | Reference(s) |

| L-Allylglycine | Not specified | Ki | ~50 mM | [4] |

| L-Allylglycine | Not specified | Inhibitory Concentration (in vitro) | 1-80 mM | |

| 2-Keto-4-pentenoic acid | Not specified | Ki | 10⁻⁶ M | [4] |

Signaling Pathway of GABA Synthesis and Inhibition

The following diagram illustrates the synthesis of GABA from glutamate by GAD and the point of inhibition by DL-allylglycine's active metabolite.

Experimental Protocols for GAD Inhibition Assays

Several methods can be employed to measure GAD activity and its inhibition. Below are detailed protocols for two common in vitro assays.

Spectrophotometric Assay for GAD Activity

This assay is based on the principle that the decarboxylation of glutamate consumes a proton, leading to an increase in the pH of the reaction medium. This pH change can be monitored using a pH indicator dye.

Materials:

-

Purified GAD enzyme or brain homogenate

-

L-glutamic acid (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

DL-Allylglycine or other inhibitors

-

Sodium phosphate (B84403) buffer (pH ~6.5)

-

Bromocresol green (pH indicator)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of L-glutamic acid in sodium phosphate buffer.

-

Prepare a stock solution of PLP in water.

-

Prepare a stock solution of bromocresol green in ethanol.

-

Prepare a series of dilutions of DL-allylglycine in the assay buffer.

-

-

Prepare Reaction Mixture:

-

In a 96-well microplate, add the following to each well:

-

Sodium phosphate buffer

-

PLP solution

-

Bromocresol green solution

-

Varying concentrations of DL-allylglycine or control (buffer).

-

-

-

Pre-incubation:

-

Add the GAD enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the L-glutamic acid solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately place the microplate in a plate reader and measure the absorbance at 620 nm.

-

Take kinetic readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

HPLC-Based Assay for GAD Activity

This method directly measures the product of the enzymatic reaction, GABA, using High-Performance Liquid Chromatography (HPLC). This is a highly sensitive and specific method.

Materials:

-

Purified GAD enzyme or brain homogenate

-

L-glutamic acid (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

DL-Allylglycine or other inhibitors

-

Sodium phosphate buffer (pH ~7.0)

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Reaction:

-

In microcentrifuge tubes, prepare the reaction mixture containing sodium phosphate buffer, PLP, and varying concentrations of DL-allylglycine.

-

Add the GAD enzyme preparation and pre-incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding L-glutamic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction and Precipitate Proteins:

-

Stop the reaction by adding ice-cold TCA.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

-

Derivatization of GABA:

-

Take the supernatant containing GABA.

-

Derivatize the GABA in the supernatant using a suitable agent like OPA or dansyl chloride according to the manufacturer's protocol. This step is necessary to make GABA detectable by fluorescence or UV.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized GABA on a C18 column using an appropriate mobile phase.

-

Detect the derivatized GABA using a fluorescence or UV detector.

-

-

Data Analysis:

-

Quantify the amount of GABA produced in each reaction by comparing the peak area to a standard curve of known GABA concentrations.

-

Calculate the percent inhibition for each concentration of DL-allylglycine relative to the control.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

-

Experimental Workflow for GAD Inhibition Assay

The following diagram outlines a typical workflow for screening and characterizing GAD inhibitors.

Conclusion

DL-Allylglycine serves as a valuable pharmacological tool for studying the role of GAD and GABAergic neurotransmission. While it is a weak direct inhibitor of GAD, its in vivo effects are primarily mediated by its more potent metabolite, 2-keto-4-pentenoic acid. The experimental protocols provided in this guide offer robust methods for quantifying GAD activity and its inhibition, enabling further research into the development of novel modulators of the GABAergic system. Careful consideration of the experimental design and appropriate controls is crucial for obtaining reliable and reproducible data.

References

Stereoisomers of Allylglycine: A Technical Guide to L-allylglycine and D-allylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stereoisomers of allylglycine, L-allylglycine and D-allylglycine. Allylglycine, a non-proteinogenic amino acid, is a well-established inhibitor of glutamate (B1630785) decarboxylase (GAD), the key enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] This document explores the distinct chemical properties, biological activities, and mechanisms of action of the L- and D-enantiomers. A significant focus is placed on their differential effects on the central nervous system, particularly their convulsant properties, which are primarily attributed to the L-isomer.[4][5] This guide also presents detailed experimental protocols for the enantioselective synthesis of both stereoisomers and for assessing their inhibitory effects on GAD. Furthermore, signaling pathways affected by GABA depletion are visualized to provide a comprehensive understanding of the downstream consequences of allylglycine administration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Allylglycine (2-amino-4-pentenoic acid) is a glycine (B1666218) derivative that has been instrumental in the study of GABAergic neurotransmission and epilepsy models.[1][2] As a chiral molecule, allylglycine exists as two stereoisomers: L-allylglycine and D-allylglycine. The stereochemistry of these molecules plays a pivotal role in their biological activity, with the L-enantiomer being significantly more potent in its physiological effects.[4][5]

The primary mechanism of action for allylglycine is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][2] By inhibiting GAD, allylglycine reduces the synthesis of GABA, leading to a decrease in GABAergic inhibitory signaling in the brain. This disruption of the excitatory/inhibitory balance can induce seizures, making allylglycine a widely used convulsant in animal models of epilepsy.[1][6]

This guide will delve into the specifics of each stereoisomer, providing a comparative analysis of their properties and activities.

Chemical and Physical Properties

The chemical structures of L-allylglycine and D-allylglycine are mirror images of each other. Their physical and chemical properties are largely identical, with the exception of their interaction with polarized light and chiral environments, such as biological systems.

| Property | L-Allylglycine | D-Allylglycine |

| IUPAC Name | (2S)-2-aminopent-4-enoic acid | (2R)-2-aminopent-4-enoic acid |

| Molecular Formula | C₅H₉NO₂ | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol | 115.13 g/mol |

| CAS Number | 16338-48-0 | 54594-06-8 |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | ~265 °C | ~265 °C |

Biological Activity and Mechanism of Action

The biological effects of allylglycine are primarily mediated through the inhibition of GAD. However, there is a stark difference in the potency of the two stereoisomers.

Inhibition of Glutamate Decarboxylase (GAD)

L-allylglycine is a more potent inhibitor of GAD than D-allylglycine.[5] In vitro studies have shown that L-allylglycine inhibits GAD at high concentrations, in the range of 1-80 mM.[7] However, the in vivo potency of L-allylglycine is significantly higher, which is attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA).[7][8] KPA is a much more potent inhibitor of GAD, with a reported Ki value of 10⁻⁶ M.[5]

| Compound | GAD Inhibition (in vitro) |

| L-Allylglycine | 1-80 mM |

| D-Allylglycine | Weaker inhibitor than L-isomer |

| 2-keto-4-pentenoic acid (KPA) | Ki = 1 µM |

Convulsant Activity

The inhibition of GAD and subsequent reduction in GABA levels lead to a state of neuronal hyperexcitability, which can manifest as seizures. L-allylglycine is a potent convulsant, while D-allylglycine is significantly less active.[4][5] This difference in convulsant activity is consistent with their differential effects on GAD.

| Compound | Convulsant Activity (ED₅₀ in mice, i.c.v. administration) |

| L-Allylglycine | 375 µg/kg[5] |

| D-Allylglycine | 804 µg/kg[5] |

| 2-keto-4-pentenoic acid (KPA) | 14.5 µg/kg[5] |

Other Biological Effects

Studies have shown that the injection of L-allylglycine, but not D-allylglycine, into the posterior hypothalamus of rats causes a substantial increase in heart rate, highlighting the stereospecificity of its biological effects beyond seizure induction.[7]

Signaling Pathways

The primary signaling pathway affected by allylglycine is the GABAergic system. By reducing GABA synthesis, allylglycine leads to a cascade of downstream effects.

References

- 1. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 8. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Structure of DL-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Allylglycine, a non-proteinogenic amino acid, serves as a critical tool in neuroscience research and as a versatile building block in synthetic organic chemistry. Its biological activity primarily stems from its role as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to reduced GABA levels, making DL-allylglycine a potent convulsant and a subject of study in epilepsy and other neurological conditions. From a chemical perspective, the presence of a terminal allyl group provides a reactive handle for a variety of organic transformations, rendering it a valuable precursor for the synthesis of complex molecules and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis and chemical structure of DL-allylglycine, with a focus on detailed experimental protocols and structural data.

Chemical Structure of DL-Allylglycine

DL-Allylglycine, systematically named (±)-2-amino-4-pentenoic acid, is a racemic mixture of D- and L-allylglycine. Its fundamental structure consists of a glycine (B1666218) backbone with an allyl group attached to the α-carbon.

Caption: Chemical structure of DL-Allylglycine.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the crystalline state of DL-allylglycine has been determined by X-ray crystallography. The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.8588 |

| b (Å) | 4.8125 |

| c (Å) | 25.0546 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1188.73 |

Synthesis of DL-Allylglycine

The synthesis of DL-allylglycine can be achieved through various chemical and enzymatic routes. This section details a prominent chemical synthesis method and discusses the potential for enzymatic approaches.

Chemical Synthesis: Condensation of Allylamine (B125299) and Chloroacetic Acid

A widely utilized and efficient method for the preparation of DL-allylglycine involves the direct condensation of allylamine with chloroacetic acid. This single-step process offers advantages in terms of simplicity and the use of readily available starting materials.[1]

Caption: Workflow for the chemical synthesis of DL-Allylglycine.

Materials:

-

Allylamine

-

Chloroacetic Acid

-

Ice

-

Water

-

Caustic Soda (Sodium Hydroxide)

-

Concentrated Hydrochloric Acid

-

Ethyl Alcohol

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel, mix 456 parts of allylamine with approximately 300 parts of ice and 444 parts of water. The addition of ice should be sufficient to maintain a temperature of 15°C or lower after mixing.

-

Addition of Chloroacetic Acid: To this cooled and stirred mixture, add 94.5 parts of chloroacetic acid in portions. It is crucial to maintain the reaction temperature below 20°C during the addition.

-

Reaction Completion: Allow the reaction mixture to stand at room temperature until the reaction is complete. The completion can be monitored by analyzing a sample for the disappearance of ionic halogen.

-

Neutralization and Amine Removal: Add 82.5 parts of caustic soda to the reaction mixture. The resulting solution is then distilled to remove the excess unreacted allylamine. The aqueous solution of allylamine that distills over can be reserved for use in subsequent batches.

-

Isolation of the Sodium Salt: The residual solution contains the sodium salt of allylglycine and sodium chloride. This solution can be evaporated to dryness.

-

Conversion to Hydrochloride Salt and Purification: The dried residue is extracted with ethyl alcohol containing an excess of concentrated hydrochloric acid. This converts the sodium salt of allylglycine to its hydrochloride salt, which is soluble in ethanol, while the sodium chloride remains largely insoluble.

-

Crystallization: The allylglycine hydrochloride is then crystallized from the alcohol extract. The product can be further purified by dissolving it in alcohol and reprecipitating with an inert solvent such as acetone. The purified hydrochloride has a melting point of 168-170°C.

Enzymatic Synthesis

The enzymatic synthesis of non-proteinogenic amino acids is a rapidly developing field, offering high stereoselectivity and milder reaction conditions compared to traditional chemical methods. While a specific, detailed industrial-scale protocol for the direct enzymatic synthesis of DL-allylglycine is not widely documented in the provided search results, the use of enzymes for the synthesis of related compounds and the manipulation of allylglycine is known.

Enzymes such as transaminases are capable of catalyzing the transfer of an amino group to a keto-acid precursor. In principle, a suitable keto-acid analogue of allylglycine could be a substrate for a transaminase to produce allylglycine. Research in the broader field of biocatalytic synthesis of unnatural amino acids suggests that this is a feasible, though likely still developing, approach.

Spectroscopic Data

The characterization of DL-allylglycine is routinely performed using various spectroscopic techniques. The following tables summarize the key spectroscopic data.

NMR Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Hα | ~3.8 | Triplet | -CH(NH₂)- |

| Hβ | ~2.6 | Multiplet | -CH₂- |

| Hγ | ~5.8 | Multiplet | =CH- |

| Hδ | ~5.2 | Multiplet | =CH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Cα | ~55 | -CH(NH₂)- |

| Cβ | ~37 | -CH₂- |

| Cγ | ~132 | =CH- |

| Cδ | ~118 | =CH₂ |

| C=O | ~175 | -COOH |

Note: Exact chemical shifts can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | N-H stretch (amino acid) |

| 3080 - 3010 | =C-H stretch (alkene) |

| 2960 - 2850 | C-H stretch (alkane) |

| 1645 - 1635 | C=C stretch (alkene) |

| 1630 - 1560 | N-H bend (primary amine) |

| 1550 - 1480 | Asymmetric COO⁻ stretch |

| 1420 - 1380 | Symmetric COO⁻ stretch |

Mass Spectrometry

The electron ionization mass spectrum of DL-allylglycine shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 115 | Molecular ion [M]⁺ |

| 70 | Loss of COOH (45 Da) |

| 41 | Allyl cation [C₃H₅]⁺ |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of DL-allylglycine. The chemical synthesis via the condensation of allylamine and chloroacetic acid is a well-established and practical method, with a detailed experimental protocol provided. The structural characterization is supported by crystallographic and spectroscopic data, which are essential for quality control and further research applications. While enzymatic synthesis routes are still an emerging area for this specific molecule, the broader progress in biocatalysis suggests that such methods will become increasingly important. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important non-proteinogenic amino acid.

References

The Neuroactive Profile of DL-Allylglycine: A Technical Guide to its Biological Effects as a GABA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Allylglycine, a derivative of the amino acid glycine, serves as a potent and widely utilized tool in neuroscience research for its ability to inhibit the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By irreversibly inhibiting glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA, DL-allylglycine effectively reduces GABAergic tone, leading to a state of neuronal hyperexcitability. This unique property has established DL-allylglycine as a reliable convulsant agent in various animal models, providing a valuable platform for studying the mechanisms of epilepsy, seizure propagation, and the efficacy of potential anticonvulsant therapies. This technical guide provides an in-depth overview of the biological effects of DL-allylglycine, including its mechanism of action, quantifiable physiological and behavioral outcomes, and detailed experimental protocols for its use in research settings.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] The synthesis of GABA from the excitatory neurotransmitter glutamate is a key regulatory point in neuronal function.[2] DL-Allylglycine (2-amino-4-pentenoic acid) is a well-characterized inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA biosynthesis.[2][3][4] Its administration leads to a dose-dependent decrease in brain GABA concentrations, resulting in a predictable and reproducible induction of seizures in various animal models.[5][6] This makes DL-allylglycine an invaluable pharmacological tool for investigating the pathophysiology of epilepsy and for the preclinical screening of antiepileptic drugs.[7] This document serves as a comprehensive resource for researchers, providing detailed information on the biological consequences of GAD inhibition by DL-allylglycine, methodologies for its experimental application, and a summary of key quantitative findings.

Mechanism of Action: Inhibition of GABA Synthesis

The primary molecular target of DL-allylglycine is glutamate decarboxylase (GAD).[3][4] GAD catalyzes the decarboxylation of glutamate to GABA in the presynaptic terminals of GABAergic neurons.[6][8] DL-Allylglycine acts as an irreversible inhibitor of GAD, effectively blocking this conversion.[3] The reduction in GABA synthesis leads to decreased packaging of GABA into synaptic vesicles and subsequently, a diminished release into the synaptic cleft upon neuronal depolarization. This impairment of GABAergic neurotransmission results in a relative increase in excitatory signaling, leading to neuronal hyperexcitability and the manifestation of convulsive seizures.[4]

Figure 1: Mechanism of DL-Allylglycine Action.

Biological Effects

The inhibition of GABA synthesis by DL-allylglycine elicits a range of predictable and dose-dependent biological effects, primarily centered around the central nervous system.

Convulsive Seizures

The most prominent effect of DL-allylglycine administration is the induction of convulsive seizures.[4] The latency to seizure onset and the severity of the seizures are dose-dependent.[9] Seizure activity can range from myoclonic jerks and facial clonus to generalized tonic-clonic convulsions.[10] Studies have shown that female rats may be more susceptible to allylglycine-induced seizures than males.[10]

Neurochemical Alterations

Administration of DL-allylglycine leads to significant changes in the neurochemical profile of the brain. The most direct effect is a marked decrease in GABA concentrations in various brain regions, including the cortex, hippocampus, and cerebellum.[11] This is often accompanied by an increase in the concentration of its precursor, glutamate, further contributing to the excitatory/inhibitory imbalance.[11] Additionally, changes in other neurotransmitter systems and metabolites have been reported.[12]

Histopathological Consequences

Prolonged or severe seizures induced by DL-allylglycine can lead to histopathological changes in the brain, particularly in vulnerable regions like the hippocampus. These changes can include neuronal damage and loss, astrocytic swelling, and microvacuolation, which are hallmarks of excitotoxic injury.

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of DL-Allylglycine.

Table 1: Seizure Induction with DL-Allylglycine in Animal Models

| Animal Model | Dose | Route of Administration | Observed Effect | Citation |

| Mice | 1.0 mmol/kg | Intraperitoneal (i.p.) | ED50 for seizures | [9] |

| Mice | 0.8 mmol/kg | Intraperitoneal (i.p.) | Increased ornithine decarboxylase activity | [12] |

| Rats | 100-250 mg/kg | Intraperitoneal (i.p.) | Induction of focal and generalized tonic extension seizures | [10] |

| Rats | 2.4 mmol/kg | Intravenous (i.v.) | Generalized decreases in GABA concentrations (-32% to -54%) | [11] |

| Cats | 30-40 mg/kg | Intravenous (i.v.) | Induction of photosensitive seizures | [12] |

| Baboons | 0.87-3.1 mmol/kg | Intravenous (i.v.) | Enhanced myoclonic responses to photic stimulation | [9] |

Table 2: Neurochemical Effects of DL-Allylglycine

| Animal Model | Brain Region | Parameter Measured | Change from Control | Citation |

| Rats | Cortex, Cerebellum, Hippocampus | GABA Concentration | -32% to -54% | [11] |

| Rats | Cortex | Aspartate Concentration | -14% | [11] |

| Rats | Cortex, Cerebellum, Hippocampus | Glutamine Concentration | +10% to +53% | [11] |

| Mice | Whole Brain | Glutamate Decarboxylase (GAD) Activity | Maximal inhibition of 40-60% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of DL-Allylglycine.

In Vivo Seizure Induction in Rodents

Objective: To induce convulsive seizures in rodents for the study of epilepsy or the evaluation of anticonvulsant compounds.

Materials:

-

DL-Allylglycine

-

Sterile saline solution (0.9% NaCl)

-

Animal scale

-

Syringes and needles for injection (appropriate gauge for i.p. or i.v. administration)

-

Observation chamber

-

Video recording equipment (optional)

-

Seizure scoring sheet (e.g., based on the Racine scale)

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.

-

Drug Preparation: Prepare a fresh solution of DL-Allylglycine in sterile saline on the day of the experiment. The concentration should be calculated to deliver the desired dose in a volume of 1-10 ml/kg.

-

Administration: Weigh the animal and calculate the exact volume of the DL-Allylglycine solution to be administered. Administer the solution via the desired route (e.g., intraperitoneally).

-

Observation: Immediately after injection, place the animal in an observation chamber. Continuously observe and record the animal's behavior.

-

Seizure Scoring: Score the seizure severity at regular intervals using a standardized scale, such as the Racine scale, which categorizes seizures based on behavioral manifestations.

-

Data Analysis: Analyze the latency to the first seizure, the duration of seizures, and the maximum seizure score.

Figure 2: In Vivo Experimental Workflow.

Measurement of Glutamate Decarboxylase (GAD) Activity

Objective: To quantify the inhibitory effect of DL-Allylglycine on GAD activity in brain tissue.

Principle: Several assay methods can be used, including colorimetric, fluorometric, and manometric techniques.[3][5] A common approach involves measuring the production of GABA or the consumption of glutamate.

Materials (Fluorometric Assay Example):

-

Brain tissue homogenate

-

Assay buffer

-

L-glutamate solution

-

Fluorometer and microplate reader

-

Reagents for protein quantification (e.g., BCA or Bradford assay)

Procedure:

-

Tissue Preparation: Homogenize brain tissue from control and DL-Allylglycine-treated animals in an appropriate ice-cold buffer. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Assay Reaction: In a microplate, add the brain supernatant to the assay buffer.

-

Initiation of Reaction: Start the reaction by adding the L-glutamate solution.

-

Fluorometric Measurement: Monitor the change in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of change in fluorescence is proportional to the GAD activity.

-

Data Analysis: Express GAD activity as the change in fluorescence per minute per milligram of protein. Compare the activity between control and treated groups.

In Vitro Application on Neuronal Cultures

Objective: To study the direct effects of DL-Allylglycine on neuronal activity and viability in a controlled environment.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Culture medium

-

DL-Allylglycine stock solution

-

Microscope with imaging capabilities

-

Electrophysiology setup (for measuring neuronal activity)

-

Reagents for cell viability assays (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture: Culture primary neurons according to standard protocols.

-

Drug Application: Prepare a working solution of DL-Allylglycine in the culture medium. Replace the existing medium with the DL-Allylglycine-containing medium.

-

Assessment of Neuronal Activity: Record changes in neuronal firing and synaptic activity using techniques such as patch-clamp or multi-electrode arrays.

-

Cell Viability Assay: After the desired incubation period, assess cell viability using a standard assay to determine the neurotoxic effects of GABA deprivation.

-

Data Analysis: Quantify changes in neuronal firing rates, synaptic currents, and cell viability in response to DL-Allylglycine treatment.

Signaling Pathways and Logical Relationships

The inhibition of GABA synthesis by DL-Allylglycine initiates a cascade of events that ultimately leads to neuronal hyperexcitability and seizure activity.

Figure 3: Logical Flow of DL-Allylglycine's Effects.

Conclusion

DL-Allylglycine is a powerful and specific inhibitor of GABA synthesis that serves as an essential tool in neuroscience research. Its ability to induce a state of controlled neuronal hyperexcitability and seizures in a dose-dependent manner provides a robust model for studying the fundamental mechanisms of epilepsy and for the development of novel therapeutic interventions. This technical guide has provided a detailed overview of the biological effects, quantitative data, and experimental protocols associated with the use of DL-Allylglycine. By understanding its mechanism of action and employing standardized methodologies, researchers can continue to leverage this compound to advance our knowledge of GABAergic neurotransmission and its role in neurological disorders.

References

- 1. Allylglycine - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 5. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 9. researchgate.net [researchgate.net]

- 10. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Neurochemical Consequences of DL-Allylglycine-Induced GABA Depletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical alterations resulting from the administration of DL-Allylglycine, a potent inhibitor of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis. By reducing GABA levels, DL-Allylglycine serves as a critical pharmacological tool for modeling GABAergic hypofunction, which is implicated in various neurological and psychiatric disorders, most notably epilepsy. This document details the downstream effects on other neurotransmitter systems, provides established experimental protocols for studying these changes, and visualizes the core signaling pathways and experimental workflows. All quantitative data are summarized for comparative analysis.

Introduction: The Role of GABA and the Impact of its Depletion

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] This equilibrium is crucial for normal brain function, and its disruption can lead to pathological states such as seizures.[3] GABA is synthesized from the excitatory neurotransmitter glutamate via the enzyme glutamic acid decarboxylase (GAD).[1][2]

DL-Allylglycine (2-amino-4-pentenoic acid) is a convulsant that effectively reduces GABA levels by inhibiting GAD.[4][5][6] This inhibition leads to a rapid decrease in GABA concentrations in the brain, providing a robust model for studying the neurochemical and behavioral consequences of impaired GABAergic transmission.[4][6] Understanding these consequences is paramount for developing therapeutic strategies for conditions characterized by GABAergic deficits.

Core Mechanism of Action of DL-Allylglycine

DL-Allylglycine's primary mechanism of action is the irreversible inhibition of glutamate decarboxylase (GAD).[4][7] By targeting this enzyme, DL-Allylglycine effectively blocks the conversion of glutamate to GABA, leading to a widespread reduction in brain GABA levels.[4][6] This depletion of the principal inhibitory neurotransmitter results in a state of neuronal hyperexcitability, which can manifest as seizures.[5][8]

Quantitative Neurochemical Changes

The administration of L-Allylglycine induces significant and widespread alterations in the concentrations of several key neurotransmitter amino acids in the brain. The table below summarizes the quantitative changes observed in various brain regions of rats following induced seizures.

| Neurotransmitter | Brain Region | Change from Control | Reference |

| GABA | Cortex, Cerebellum, Hippocampus | -32% to -54% | [9] |

| Glutamine | Cortex, Cerebellum, Hippocampus | +10% to +53% | [9] |

| Aspartate | Cortex | -14% | [9] |

| Aspartate | Hippocampus (Hilar Cells) | Reduced Immunoreactivity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neurochemical effects of DL-Allylglycine.

Animal Model and Drug Administration

-

Species: Male Wistar rats or mice are commonly used.[5][9][11]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Preparation: DL-Allylglycine is typically dissolved in saline.

-

Administration: For seizure induction, L-Allylglycine can be administered intravenously (e.g., 2.4 mmol/kg) or intraperitoneally (e.g., 1.0 mmol/kg for mice).[5][9] Doses may vary depending on the specific research question and animal model.[8]

In Vivo Microdialysis for Extracellular Neurotransmitter Monitoring

This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[12][13]

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., with isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Expose the skull and drill a small hole over the target brain region (e.g., hippocampus, cortex) using coordinates from a brain atlas.[14]

-

Implant a guide cannula and secure it to the skull using dental cement.[14]

-

Allow the animal to recover for at least 24-48 hours.[14]

-

-

Microdialysis Procedure:

-

Gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[13]

-

Allow the system to equilibrate for 1-2 hours.[14]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled tubes.[14]

-

Administer DL-Allylglycine.

-

Continue collecting dialysate fractions to monitor changes in neurotransmitter levels over time.

-

-

Sample Analysis:

-

Immediately freeze samples at -80°C.

-

Quantify amino acid concentrations (GABA, glutamate, etc.) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.[14]

-

Brain Tissue Analysis for Total Amino Acid Content

-

Tissue Collection:

-

At a predetermined time point after DL-Allylglycine administration, euthanize the animal.

-

Rapidly dissect the brain regions of interest on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

-

Homogenization and Extraction:

-

Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant containing the amino acids.

-

-

Quantification:

-

Analyze the amino acid concentrations in the supernatant using HPLC as described for microdialysis samples.[9]

-

GAD Activity Assay

-

Principle: The activity of GAD is measured by quantifying the amount of GABA produced from glutamate in a brain tissue homogenate.

-

Procedure:

-

Prepare a whole brain or regional brain homogenate from control and DL-Allylglycine-treated animals.[5]

-

Incubate the homogenate with L-glutamate and the GAD cofactor pyridoxal (B1214274) phosphate.

-

Stop the enzymatic reaction after a specific time.

-

Measure the amount of newly synthesized GABA using an appropriate analytical method (e.g., HPLC, radiometric assay).[5]

-

GAD inhibition is determined by comparing the GABA production in samples from treated animals to that of controls.[5]

-

Signaling Pathways and Logical Relationships

The reduction in GABAergic inhibition by DL-Allylglycine leads to a cascade of events culminating in increased neuronal excitability and, at sufficient doses, seizures. This is primarily due to the disinhibition of glutamatergic neurons, leading to an imbalance favoring excitation.

Conclusion